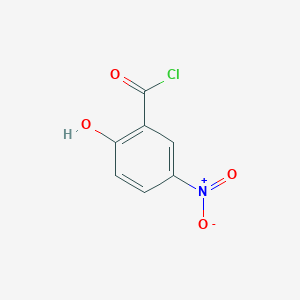

2-Hydroxy-5-nitrobenzoyl chloride

Description

Historical Trajectories of Research on Substituted Benzoyl Chlorides and Related Acyl Halides

The study of acyl halides, a class of organic compounds, dates back to the early days of organic chemistry. teachy.aiteachy.ai These compounds, derived from carboxylic acids by replacing the hydroxyl group with a halide, are known for their high reactivity, which makes them essential intermediates in organic synthesis. teachy.aiteachy.ai Benzoyl chloride, the parent compound of the substituted benzoyl chlorides, was first prepared by treating benzaldehyde (B42025) with chlorine. wikipedia.org Over time, methods for producing benzoyl chloride and its derivatives have evolved to include the reaction of benzotrichloride (B165768) with water or benzoic acid, as well as the use of standard chlorinating agents like phosphorus pentachloride, thionyl chloride, and oxalyl chloride on the parent acid. wikipedia.orgsciencemadness.org

The development of synthetic methods for various substituted benzoyl chlorides has been driven by the need for precursors in the production of pharmaceuticals, dyes, and polymers. wikipedia.orggoogle.com For instance, 4-nitrobenzoyl chloride is a known precursor to the anesthetic procaine. wikipedia.org The investigation into the solvolysis of substituted benzoyl chlorides has provided insights into their reaction mechanisms, revealing that they can proceed through both bimolecular and unimolecular pathways depending on the solvent. researchgate.net These foundational studies have paved the way for the utilization of more complex substituted benzoyl chlorides, such as 2-Hydroxy-5-nitrobenzoyl chloride, in specialized research applications.

Current Significance and Academic Relevance of this compound as a Synthetic Intermediate

This compound serves as a crucial building block in the synthesis of a variety of organic molecules due to its distinct functional groups. The acyl chloride group is highly reactive and readily undergoes nucleophilic acyl substitution reactions with a wide range of nucleophiles, including alcohols, amines, and carbanions. teachy.aiwikipedia.org This reactivity allows for the introduction of the 2-hydroxy-5-nitrobenzoyl moiety into larger, more complex structures.

The presence of the hydroxyl and nitro groups on the benzene (B151609) ring further enhances the synthetic utility of this compound. These groups can be chemically modified in subsequent reaction steps, allowing for the creation of a diverse library of compounds. The nitro group, for example, can be reduced to an amino group, which can then be further functionalized. The hydroxyl group can participate in hydrogen bonding and can be converted into other functional groups as well.

The synthesis of this compound itself is typically achieved by reacting 2-hydroxy-5-nitrobenzoic acid with a chlorinating agent like thionyl chloride or oxalyl chloride. prepchem.comgoogle.com This straightforward preparation, coupled with its versatile reactivity, makes it a readily accessible and valuable intermediate for synthetic chemists.

Overview of Key Research Domains Pertaining to this compound

The unique structural features of this compound make it a valuable tool in several areas of chemical research:

Medicinal Chemistry: Substituted benzoyl chlorides are important intermediates in the synthesis of pharmaceuticals. teachy.aiwikipedia.org The 2-hydroxy-5-nitrobenzoyl scaffold can be incorporated into potential drug candidates. For example, related nitroaromatic compounds are used as intermediates in the synthesis of various biologically active molecules. researchgate.net Research has shown that derivatives of similar structures, such as 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide, exhibit antidiabetic properties. researchgate.net

Materials Science: Acyl halides are utilized in the production of polymers and dyes. teachy.aiteachy.aiwikipedia.org The reactive nature of this compound allows for its incorporation into polymer backbones or as a functional side group, potentially imparting specific properties to the resulting material. For instance, the related compound 4-chlorobenzoyl chloride is a precursor for high-performance polymers. wikipedia.org

Organic Synthesis and Methodology: The study of the reactions of this compound contributes to the broader understanding of organic reaction mechanisms. Its reactivity profile can be used to explore new synthetic transformations and to develop novel methods for the construction of complex organic molecules. The preparation of various acyl halides under mild conditions continues to be an active area of research. acs.org

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-5-nitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO4/c8-7(11)5-3-4(9(12)13)1-2-6(5)10/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMEWLYXGAMCQSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50494975 | |

| Record name | 2-Hydroxy-5-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50494975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3223-20-9 | |

| Record name | 2-Hydroxy-5-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50494975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Hydroxy 5 Nitrobenzoyl Chloride

Established Synthetic Routes and Precursor Chemistry

The foundational approaches to synthesizing 2-Hydroxy-5-nitrobenzoyl chloride rely on the chemical manipulation of closely related compounds. These routes include the conversion of the corresponding carboxylic acid, the strategic introduction of functional groups, and the exploration of various starting materials.

The most direct and common method for preparing this compound is the conversion of its parent carboxylic acid, 2-Hydroxy-5-nitrobenzoic acid. This transformation is typically accomplished using a chlorinating agent. Reagents such as thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are frequently employed for this purpose. orgsyn.orgorgsyn.org

The reaction with thionyl chloride is widely utilized. In this process, 2-Hydroxy-5-nitrobenzoic acid is heated with an excess of thionyl chloride, which often serves as both the reagent and the solvent. orgsyn.orgprepchem.com The reaction proceeds with the evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, yielding the desired acid chloride.

A significant challenge in this synthesis is the presence of the phenolic hydroxyl (-OH) group, which can also react with the chlorinating agent. chemicalforums.com To circumvent this side reaction, a protection strategy may be employed where the hydroxyl group is temporarily converted into a less reactive group (e.g., an acetyl group) before introducing the chlorinating agent. Following the formation of the acid chloride, the protecting group is removed to yield the final product. However, direct chlorination without protection is also performed, relying on controlled reaction conditions to favor the conversion of the carboxylic acid group.

Table 1: Common Chlorinating Agents for Carboxylic Acid Conversion

| Reagent | Formula | Typical Conditions | Byproducts |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ | Reflux, often used in excess as solvent | SO₂, HCl |

An alternative strategy involves constructing the target molecule by introducing the necessary functional groups onto a simpler aromatic scaffold. This multi-step approach often begins with a precursor that is subsequently halogenated and nitrated.

One such pathway starts with salicylic (B10762653) acid (2-hydroxybenzoic acid). The nitration of salicylic acid, typically using a mixture of nitric acid and sulfuric acid, introduces a nitro group onto the benzene (B151609) ring, primarily at the 5-position, to yield 2-hydroxy-5-nitrobenzoic acid. nbinno.com This intermediate is then converted to the final product as described in the previous section.

Another route begins with a halogenated precursor, such as 2-chloro-5-nitrobenzoic acid. This compound can be synthesized by the nitration of o-chlorobenzoic acid. google.com The chloro substituent is then converted to a hydroxyl group through nucleophilic aromatic substitution, often by heating with a strong base like potassium hydroxide (B78521) (KOH) in an aqueous solution. researchgate.net The resulting 2-hydroxy-5-nitrobenzoic acid is then treated with a chlorinating agent to form this compound.

Research into more efficient and economical synthetic routes has led to the exploration of different starting materials. One notable precursor is p-aminophenol. Through the Kolbe-Schmitt reaction, p-aminophenol can be carboxylated to form 2-hydroxy-5-aminobenzoic acid. google.com Subsequent steps would then involve the conversion of the amino group to a nitro group (e.g., via diazotization followed by treatment with a nitrite (B80452) salt in the presence of a copper catalyst) and the final chlorination of the carboxylic acid.

Another potential precursor is 2-hydroxy-5-nitrobenzaldehyde, which can be synthesized through the nitration of salicylaldehyde. oatext.com The aldehyde group can then be oxidized to a carboxylic acid, creating the familiar intermediate 2-hydroxy-5-nitrobenzoic acid, which is then converted to the acid chloride. These alternative pathways offer flexibility in starting materials and can be advantageous depending on precursor availability and cost.

Optimization of Reaction Conditions and Process Parameters in Synthesis

To maximize the efficiency of the synthesis of this compound, careful optimization of reaction conditions is essential. This includes the selection of catalysts and reagents, as well as the choice of solvent and other process parameters like temperature and reaction time.

The choice of reagents and catalysts plays a pivotal role in the outcome of the synthesis. In the conversion of the carboxylic acid to the acid chloride, the purity of reagents like phosphorus pentachloride can significantly impact the final yield. orgsyn.org For reactions involving thionyl chloride, catalytic amounts of a base like pyridine (B92270) are sometimes added to facilitate the reaction. google.com Phase transfer catalysts, such as quaternary ammonium (B1175870) salts, have also been employed in the synthesis of related nitrobenzoyl chlorides to enhance reaction rates and efficiency in multiphase systems. google.com

In the synthesis of the precursor 2-hydroxy-5-nitrobenzoic acid from 2-chloro-5-nitrobenzoic acid, the choice of base is critical. Studies have shown that potassium hydroxide (KOH) can provide significantly higher conversion rates compared to sodium hydroxide (NaOH) or sodium carbonate. researchgate.net

Table 2: Effect of Base on the Conversion of 2-Chloro-5-nitrobenzoic Acid

| Base | Conversion Rate | Reference |

|---|---|---|

| Sodium Carbonate (Na₂CO₃) | Incomplete | researchgate.net |

| Sodium Hydroxide (NaOH) | 79.6% | researchgate.net |

The solvent or reaction medium can profoundly influence reaction rates and product selectivity. In the chlorination step using thionyl chloride, the reagent itself is often used in excess, acting as the solvent and driving the reaction to completion. google.com In other cases, inert solvents like toluene (B28343) or methylene (B1212753) chloride are used to dissolve the reactants. prepchem.com

Studies on the solvolysis of similar compounds, such as p-nitrobenzoyl chloride, in mixed solvent systems (e.g., alcohol-water or acetonitrile-water) have demonstrated that the composition of the solvent directly affects the reaction kinetics. rsc.orgacs.org These findings underscore the importance of the reaction medium in controlling the reaction pathway. The polarity of the solvent, its ability to solvate intermediates and transition states, and its potential to participate in the reaction all must be considered when designing a synthetic procedure. For instance, the hydrolysis of the acid chloride is a competing reaction in the presence of water, making the use of dry solvents and reagents crucial for achieving high yields.

Temperature, Pressure, and Time Dependencies in Reaction Kinetics

The kinetics of chemical reactions are fundamentally influenced by temperature, pressure, and reaction time. In the synthesis of nitrobenzoyl chlorides and related compounds, these parameters are critical for optimizing yield and minimizing by-product formation.

Temperature: Generally, an increase in temperature accelerates reaction rates. For the synthesis of nitrobenzoyl chloride, reaction temperatures can range from 20°C to 160°C. google.com Specifically, for the chlorination of fluorinated m-nitrobenzoic acids, a preferred temperature range is between 70°C and 120°C. google.com However, for the synthesis of 2-hydroxy-5-nitrobenzyl chloride from p-nitrophenol, a more controlled temperature of 70 ± 2°C is recommended, as higher temperatures can lead to the formation of undesirable oily-resinous materials. orgsyn.org In some cases, such as the reduction of a nitro group using a metal and acid, temperatures can range from -20°C to +120°C, with a preference for 50°C to 100°C when using alkanoic acids. google.com

Pressure: While many syntheses are conducted at standard atmospheric pressure (approximately 0.9 to 1.2 bar), pressure can be a significant factor in certain reactions. google.com For the production of nitrobenzoyl chloride, the reaction pressure may vary from 500 mbar to 10 bar. google.com

Time: The duration of a reaction is crucial for ensuring its completion and maximizing the yield. Reaction times for the synthesis of nitrobenzoyl chloride can range from one to 24 hours, with a more typical duration being between two and eight hours. google.com In the synthesis of 2-hydroxy-5-nitrobenzyl chloride, the reaction is nearly complete after four hours, though extending the time can lead to a slight increase in yield. orgsyn.org For other related reactions, the addition of reactants can occur over a period of one minute to 20 hours, more commonly within one to six hours. google.com

The following table summarizes the typical ranges for these parameters in related syntheses:

| Parameter | General Range | Preferred Range | Source |

| Temperature | -20°C to 160°C | 70°C to 120°C | google.com |

| Pressure | 500 mbar to 10 bar | 0.9 to 1.2 bar | google.com |

| Reaction Time | 1 to 24 hours | 2 to 8 hours | google.com |

Reactivity, Mechanistic Studies, and Reaction Pathways of 2 Hydroxy 5 Nitrobenzoyl Chloride

Nucleophilic Acyl Substitution Reactions of the Benzoyl Chloride Moiety

The presence of the electron-withdrawing nitro group para to the hydroxyl group and meta to the benzoyl chloride group increases the electrophilicity of the carbonyl carbon, likely enhancing its reactivity toward nucleophiles compared to unsubstituted benzoyl chloride.

The reaction of 2-hydroxy-5-nitrobenzoyl chloride with alcohols (alcoholysis) yields the corresponding esters. This reaction is a classic example of nucleophilic acyl substitution. pearson.comchemguide.co.uk The alcohol acts as the nucleophile, attacking the carbonyl carbon. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion. ncert.nic.in

Table 1: Representative Esterification Reactions of Benzoyl Chlorides

| Benzoyl Chloride Derivative | Alcohol | Product | Reference |

|---|---|---|---|

| Benzoyl chloride | Isopropyl alcohol | Isopropyl benzoate (B1203000) | pearson.com |

| Benzoyl chloride | Phenol (B47542) | Phenyl benzoate | vaia.comlibretexts.orgtardigrade.in |

| Ethanoyl chloride | Ethanol | Ethyl ethanoate | chemguide.co.uk |

| p-Nitrobenzoyl chloride | Methanol | Methyl p-nitrobenzoate | researchgate.net |

Primary and secondary amines react rapidly with this compound to form N-substituted amides. ncert.nic.in This amidation reaction also follows the nucleophilic addition-elimination mechanism. chemguide.co.uk The nitrogen atom of the amine, with its lone pair of electrons, is a potent nucleophile that attacks the carbonyl carbon. chemguide.co.uk

The reaction is generally very fast and often exothermic. Typically, two equivalents of the amine are used: one acts as the nucleophile, and the second acts as a base to neutralize the evolved HCl, forming an ammonium (B1175870) salt. chemguide.co.uk Alternatively, an auxiliary base like pyridine can be used. ncert.nic.in Kinetic studies of the reactions between substituted benzoyl chlorides and anilines in benzene (B151609) have shown that the reaction rates are sensitive to the substituents on both the benzoyl chloride and the aniline (B41778). rsc.org The reaction of benzoyl chloride with aniline is a common example of the Schotten-Baumann reaction. quora.com

Table 2: Representative Amidation Reactions of Benzoyl Chlorides

| Benzoyl Chloride Derivative | Amine | Product | Reference |

|---|---|---|---|

| Benzoyl chloride | Aniline | N-Phenylbenzamide | hud.ac.uk |

| Ethanoyl chloride | Ethylamine | N-Ethylethanamide | chemguide.co.uk |

| 3-Fluorobenzoyl chloride | Aniline | 3-Fluoro-N-phenylbenzamide | hud.ac.uk |

| Benzoyl chloride | Methylamine | N-Methylbenzamide | pearson.com |

Other heteroatom nucleophiles also react with this compound.

Phenols: As mentioned in the esterification section, phenols can act as nucleophiles to form phenyl esters. The reaction with phenol itself, often facilitated by a base like NaOH to form the more nucleophilic phenoxide ion, results in the formation of a benzoate ester. vaia.comlibretexts.orgchemguide.co.uk This is a well-known Schotten-Baumann reaction. tardigrade.inquora.com

Thiols: Thiols (R-SH) are sulfur analogues of alcohols and are generally more nucleophilic. They react with acyl chlorides to form thioesters (R-CO-SR'). The reaction proceeds via the same addition-elimination pathway, with the sulfur atom acting as the nucleophile. youtube.com Deprotonation of the thiol to a thiolate anion (RS⁻) significantly enhances its nucleophilicity and reaction rate. youtube.com

Reactivity of the Nitro and Hydroxyl Functional Groups

While the benzoyl chloride is the primary site of reaction for nucleophilic substitution, the nitro and hydroxyl groups possess their own distinct reactivity that can be exploited in synthetic pathways.

The nitro group on derivatives of this compound (such as the corresponding esters or amides) can be selectively reduced to an amino group. This transformation is crucial for the synthesis of various dyes, pharmaceuticals, and other fine chemicals. acs.org Several methods are available for the chemoselective reduction of an aromatic nitro group in the presence of other reducible functionalities. mdpi.comnih.gov

A key consideration is the directing effect of the hydroxyl group. In dinitrophenols, a nitro group positioned ortho to a hydroxyl or alkoxy group is preferentially reduced. stackexchange.comechemi.comoup.com This principle suggests that the 5-nitro group in derivatives of this compound can be selectively reduced.

Common methods for selective reduction include:

Catalytic Transfer Hydrogenation: This method uses a hydrogen donor, such as ammonium formate (B1220265) or hydrazine (B178648), in the presence of a catalyst like Palladium on carbon (Pd/C) or Raney Nickel. mdpi.comresearchgate.netacs.org It is often highly selective for the nitro group.

Zinin Reduction: This classic method uses sulfide, hydrosulfide, or polysulfides (e.g., Na₂S, NaHS, or (NH₄)₂S) in an aqueous or alcoholic solution to selectively reduce one nitro group in a polynitroarene. stackexchange.comwikipedia.orgsciencemadness.orgorganicreactions.org The reaction is known to be effective for reducing nitro groups ortho to hydroxyl groups. oup.com

Metal/Acid Reduction: Systems like Sn/HCl, Fe/HCl, or Zn/CH₃COOH are also used, though they can sometimes be less selective depending on the substrate and conditions.

Table 3: Reagents for Selective Reduction of Aromatic Nitro Groups

| Reagent System | Key Features | References |

|---|---|---|

| Na₂S / (NH₄)₂S (Zinin Reduction) | Classic method, selective for one nitro group in polynitroarenes, especially those ortho to -OH or -NH₂ groups. | stackexchange.comoup.comwikipedia.org |

| H₂/Pd-C, PtO₂ | Standard catalytic hydrogenation; can sometimes reduce other functional groups if not controlled. | nih.gov |

| Ammonium formate / Pd-C | Catalytic transfer hydrogenation; generally mild and highly selective for nitro groups. | mdpi.com |

| Hydrazine hydrate (B1144303) / Raney Ni | Effective transfer hydrogenation system; conditions can be tuned for selectivity. | oup.com |

| SnCl₂ / HCl | Acidic reducing conditions; often used for selective reductions. | oup.com |

The phenolic hydroxyl group is acidic and nucleophilic, and it may interfere with certain reactions or require modification for specific synthetic goals. oup.com Therefore, its derivatization, often through protection and deprotection strategies, is a common requirement. sciencemadness.orgwikipedia.org

Protection: The hydroxyl group is typically protected by converting it into an ether or an ester. The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal. oup.comwikipedia.org

Ethers:

Methyl Ethers: Introduced using reagents like dimethyl sulfate (B86663) or methyl iodide. They are very stable but require harsh conditions for removal (e.g., BBr₃). highfine.com

Benzyl (B1604629) (Bn) Ethers: Introduced with benzyl bromide or chloride and a base. They are stable to many conditions but can be easily removed by catalytic hydrogenolysis (e.g., H₂/Pd-C), which would also reduce the nitro group. highfine.com

Silyl (B83357) Ethers (e.g., TBDMS, TIPS): Formed by reacting the phenol with a silyl chloride (e.g., TBDMS-Cl) in the presence of a base like imidazole. highfine.com Their stability varies with the steric bulk of the silyl group, and they are typically removed with fluoride (B91410) sources (e.g., TBAF) or acid. wikipedia.orgacs.orggoogle.com

Esters:

Acetate (B1210297) (Ac) Esters: Formed with acetic anhydride (B1165640) or acetyl chloride. They are readily cleaved by basic hydrolysis. scirp.org

Deprotection: The removal of the protecting group must be accomplished without affecting other parts of the molecule. This requires careful selection of an "orthogonal" protection strategy, where one group can be removed under conditions that leave others intact. wikipedia.org For example, a silyl ether can be cleaved with fluoride ions without affecting a benzyl ether, and a benzyl ether can be cleaved by hydrogenolysis without affecting a simple alkyl ether.

Table 4: Common Protecting Groups for Phenolic Hydroxyls

| Protecting Group | Abbreviation | Protection Reagent(s) | Deprotection Condition(s) | Reference(s) |

|---|---|---|---|---|

| Methyl | Me | CH₃I or (CH₃)₂SO₄, Base | BBr₃, HBr | highfine.com |

| Benzyl | Bn | BnBr or BnCl, Base | H₂/Pd-C, Na/NH₃ | highfine.com |

| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole | TBAF, HF, Acetic Acid | wikipedia.orghighfine.com |

| Acetyl | Ac | Ac₂O or AcCl, Pyridine | K₂CO₃/MeOH, NaOH(aq) | scirp.org |

| p-Methoxybenzyl | PMB | PMB-Cl, Base | DDQ, TFA | highfine.com |

Intramolecular Interactions and Their Influence on Reactivity (e.g., Hydrogen Bonding)

A prominent feature in the structure of this compound is the potential for a strong intramolecular hydrogen bond between the hydrogen of the hydroxyl group and an oxygen atom of the adjacent nitro group. This interaction forms a stable six-membered ring structure, often referred to as an S(6) ring motif. nih.gov Such intramolecular hydrogen bonding has been observed in analogous compounds like 2-hydroxy-5-nitrobenzamide, where it significantly influences the molecular conformation. nih.gov

The formation of this intramolecular hydrogen bond has several important consequences for the reactivity of this compound:

Enhanced Stability: The hydrogen bond imparts a degree of conformational rigidity and stability to the molecule. mdpi.com

Modulation of Acidity and Nucleophilicity: The involvement of the hydroxyl group's hydrogen in the hydrogen bond decreases its acidity. Conversely, the oxygen of the hydroxyl group may become more nucleophilic. In related systems, it has been noted that the presence of an intramolecular hydrogen bond can enhance the nucleophilicity of certain atoms. nih.gov

Influence on Electrophilicity: The electron-donating character of the hydroxyl group, which would typically decrease the electrophilicity of the acyl chloride, is somewhat tempered by the electron-withdrawing nitro group and its participation in the hydrogen bond. This intricate electronic balance fine-tunes the reactivity of the carbonyl carbon towards nucleophiles. Studies on similar molecules have shown that intramolecular hydrogen bonding can either enhance or diminish reactivity depending on the specific reaction and conditions. nih.gov For instance, in some cases of esterification, an intramolecularly hydrogen-bonded hydroxyl group was found to be less reactive. However, in other contexts, this interaction can activate the molecule for specific transformations. rsc.org

The table below summarizes the key aspects of intramolecular hydrogen bonding in structures related to this compound.

| Interacting Groups | Ring Motif | Observed in Related Compound | Consequence on Reactivity |

| 2-Hydroxyl and 5-Nitro | S(6) | 2-Hydroxy-5-nitrobenzamide nih.gov | Modulates electrophilicity of the acyl chloride and nucleophilicity of the hydroxyl group. |

Kinetic and Thermodynamic Investigations of Reaction Pathways

Detailed kinetic and thermodynamic studies specifically on this compound are not extensively available in the public domain. However, by drawing parallels with general principles of nucleophilic acyl substitution and studies on related benzoyl chlorides, we can infer the likely kinetic and thermodynamic behavior.

The reactions of this compound, like other acyl chlorides, with nucleophiles are expected to proceed through a nucleophilic acyl substitution mechanism. This mechanism typically involves two key steps:

Nucleophilic attack: The nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Elimination of the leaving group: The chloride ion is expelled, and the carbonyl double bond is reformed.

While specific activation parameters (like activation energy, Eₐ) for reactions of this compound are not readily found, we can consider data from analogous reactions. For example, the hydrolysis of various esters has been studied to determine their rate constants and activation energies, which provides a framework for understanding the energetic barriers in acyl transfer reactions. researchgate.net The presence of the ortho-hydroxyl group and the para-nitro group will influence the electronic environment of the carbonyl group, thereby affecting the activation energy of the reaction. The intramolecular hydrogen bond would also play a role in stabilizing the ground state and potentially influencing the transition state energy.

Equilibrium studies for reactions involving highly reactive species like acyl chlorides are challenging because the reactions often proceed to completion, especially with strong nucleophiles. The equilibrium position is generally far to the side of the products due to the high reactivity of the acyl chloride and the stability of the departing chloride ion.

The product distribution in reactions with ambident nucleophiles or in competitive reactions would be influenced by the electronic and steric environment of the acyl chloride. The intramolecular hydrogen bond in this compound could direct the regioselectivity of certain reactions. For instance, in reactions where the hydroxyl group itself can react, its reduced availability due to hydrogen bonding might lead to a preference for reaction at the acyl chloride.

The equilibrium constant (K) for a reaction is related to the change in Gibbs free energy (ΔG). For nucleophilic acyl substitution reactions of acyl chlorides, the ΔG is typically large and negative, indicating a thermodynamically favorable process. The general principles for determining equilibrium constants by combining constants for stepwise reactions can be applied, though specific data for this compound is lacking. libretexts.org

The following table outlines the expected kinetic and thermodynamic characteristics for the reactions of this compound based on general principles.

| Reaction Aspect | Expected Characteristic | Rationale |

| Mechanism | Nucleophilic Acyl Substitution openstax.orglibretexts.orglibretexts.org | Characteristic for acyl chlorides. |

| Rate-Limiting Step | Likely nucleophilic attack | Common for reactive acyl chlorides. |

| Thermodynamics | Exergonic (Favorable) | High reactivity of the acyl chloride group. |

| Product Distribution | Influenced by electronic effects and intramolecular H-bond | The substituents on the aromatic ring direct reactivity and regioselectivity. |

Derivatization and Advanced Synthetic Applications of 2 Hydroxy 5 Nitrobenzoyl Chloride

Synthesis of Complex Organic Scaffolds and Heterocyclic Systemsnih.govnih.gov

The presence of the hydroxyl and nitro groups on the benzoyl chloride framework provides multiple reaction sites, enabling the synthesis of diverse and complex organic structures. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic substitution, while the acyl chloride and hydroxyl groups can participate in a variety of condensation and cyclization reactions.

A significant application of 2-hydroxy-5-nitrobenzoyl chloride and its analogs is in the synthesis of benzoxazinones and quinazolinones, which are important classes of heterocyclic compounds with a wide range of biological activities. nih.gov The general strategy involves the acylation of an appropriate anthranilic acid derivative with an acyl chloride, followed by cyclization to form the benzoxazinone (B8607429) ring. nih.govscispace.com This benzoxazinone can then serve as a key intermediate for the synthesis of quinazolinones by reacting it with various amines. nih.gov

The synthesis of 7-nitro-2-aryl-4H-benzo[d] orgsyn.orgorganic-chemistry.orgoxazin-4-ones, for instance, can be achieved through the condensation of 4-nitroanthranilic acid with various benzoyl chlorides in the presence of pyridine (B92270). nih.gov This reaction provides a direct route to substituted benzoxazinones. Although this example uses a substituted anthranilic acid, the principle can be extended to the use of this compound with anthranilic acid.

The conversion of benzoxazinones to quinazolinones is a well-established method. nih.gov For example, a benzoxazinone intermediate can be treated with hydrazine (B178648) hydrate (B1144303) or ammonium (B1175870) acetate (B1210297) to yield fused quinazolinones. nih.gov This highlights the potential of this compound to serve as a precursor to a variety of substituted quinazolinone scaffolds.

Table 1: Examples of Heterocycle Synthesis Strategies

| Starting Materials | Intermediate | Final Product Class | Reference |

|---|---|---|---|

| Anthranilic acid, Chloroacyl chloride | Benzoxazinone | Fused Quinazolinones | nih.gov |

| N-substituted anthranilic acid derivatives, 2,4,6-trichloro-1,3,5-triazine | - | 2-substituted 4H-3,1-benzoxazin-4-ones | organic-chemistry.org |

The reactivity of the acyl chloride group in this compound allows for its reaction with a variety of nucleophiles, leading to the formation of diverse heterocyclic systems containing nitrogen, oxygen, and sulfur atoms.

Nitrogen-Containing Heterocycles: The reaction with primary amines can lead to the formation of amides, which can subsequently undergo intramolecular cyclization. For example, reaction with a primary amine can yield an N-substituted benzamide. Depending on the other functional groups present on the amine, further cyclization can lead to various nitrogen-containing heterocycles. The reaction with secondary amines can lead to the formation of enamines. youtube.com

Oxygen-Containing Heterocycles: The phenolic hydroxyl group can participate in cyclization reactions. For instance, intramolecular etherification could lead to the formation of a furanone or pyranone ring system, although this would likely require specific reaction conditions to favor this pathway over intermolecular reactions.

Sulfur-Containing Heterocycles: Reactions with sulfur nucleophiles, such as thiols, can lead to the formation of thioesters. rsc.orgmsu.edu These thioesters can be intermediates in the synthesis of sulfur-containing heterocycles. For example, a reaction with an aminothiol (B82208) could lead to the formation of a thiazine (B8601807) derivative through a sequence of acylation and subsequent intramolecular cyclization. The reactivity of sulfur nucleophiles towards related S-nitrosothiols has been studied, providing insights into the potential reactivity of this compound with such nucleophiles. rsc.org

While specific examples of multi-component reactions (MCRs) directly involving this compound are not extensively documented in the provided search results, its structure lends itself to the design of such reactions. nih.gov MCRs are powerful synthetic tools that allow for the formation of complex molecules in a single step from three or more starting materials. nih.gov

A hypothetical MCR could involve the reaction of this compound, an amine, and an isocyanide in a Ugi-type reaction. The acyl chloride would provide the acyl component, the amine would provide the amino component, and the isocyanide would insert between the initially formed imine. The hydroxyl group could potentially participate in a subsequent intramolecular cyclization, leading to a complex heterocyclic product.

Cascade reactions, which involve a series of intramolecular reactions initiated by a single event, are also conceivable. For example, the initial acylation of a suitable nucleophile could trigger a cascade of cyclizations and rearrangements, facilitated by the other functional groups present in the this compound molecule and the reaction partner.

Role as a Building Block in Multi-Step Organic Synthesisnih.govnih.govnih.gov

The versatility of this compound makes it a valuable building block in multi-step organic synthesis, where the sequential modification of its functional groups allows for the construction of complex target molecules. youtube.comlibretexts.orglibretexts.org

Nitroaromatic compounds are well-known intermediates in the synthesis of dyestuffs. researchgate.net The presence of the nitro group in this compound makes it a potential precursor for the synthesis of azo dyes. The nitro group can be reduced to an amino group, which can then be diazotized and coupled with a suitable aromatic compound to form a highly colored azo compound. The hydroxyl group can act as an auxochrome, modifying the color and fastness properties of the resulting dye.

Table 2: Potential Synthetic Route to an Azo Dye

| Step | Reaction | Reagent | Intermediate/Product |

|---|---|---|---|

| 1 | Reduction of nitro group | Sn/HCl or H₂, Pd/C | 2-Hydroxy-5-aminobenzoyl chloride |

| 2 | Diazotization | NaNO₂, HCl (0-5 °C) | 2-Hydroxy-5-diazoniumbenzoyl chloride |

The ability to selectively react the different functional groups of this compound makes it a useful intermediate in the synthesis of a variety of specialty organic compounds. The acyl chloride can be converted to esters, amides, or ketones. The nitro group can be reduced to an amine, which can then be further functionalized. The hydroxyl group can be alkylated or acylated. This wide range of possible transformations allows for the incorporation of the 2-hydroxy-5-nitrobenzoyl moiety into larger, more complex molecules with specific desired properties. For instance, it could be used in the synthesis of pharmaceutical intermediates, agrochemicals, or materials with specific optical or electronic properties. The synthesis of various specialty chemicals often involves multi-step sequences where building blocks like this compound are crucial. nih.gov

Applications in Native Chemical Ligation (NCL) and Peptide Synthesis Methodologies

Native Chemical Ligation (NCL) is a cornerstone technique in chemical protein synthesis, enabling the joining of two unprotected peptide fragments to form a larger polypeptide chain. wikipedia.orgnih.govmdpi.com The reaction typically requires a peptide with a C-terminal thioester and another with an N-terminal cysteine residue. nih.gov While powerful, the synthesis of the requisite peptide C-terminal thioesters, particularly using Fmoc-based solid-phase peptide synthesis (SPPS), can be challenging. researchgate.netacs.org

To address this limitation, derivatives of this compound have been instrumental in the development of innovative thioesterification strategies. A key development is the use of a C-terminal N-(2-hydroxy-5-nitrobenzyl)cysteine (Hnb-Cys) moiety as a "crypto-thioester". researchgate.netacs.org This methodology is inspired by the natural intein splicing process. researchgate.net The Hnb group, introduced onto the C-terminal cysteine, acts as a thioesterification device. The phenol (B47542) group within the Hnb moiety plays a critical role by accelerating an intramolecular N→S acyl shift, which converts the stable peptide amide into a reactive thioester surrogate in situ, ready for NCL. acs.org

The utility of the 2-hydroxy-5-nitrobenzyl group extends to modifying tryptophan residues in peptides, although this can lead to multiple derivatives, potentially due to the creation of a new diastereoisomeric center. nih.gov

| Peptide Synthesis Application | Key Reagent/Moiety | Mechanism | Reference |

| Peptide Crypto-Thioesters for NCL | C-terminal N-(2-hydroxy-5-nitrobenzyl)cysteine (Hnb-Cys) | Intramolecular N→S acyl shift accelerated by the phenol group to form a reactive thioester surrogate. | researchgate.netacs.org |

| Automated Fmoc-SPPS | N-2-hydroxy-5-nitrobenzyl (Hnb) group | Introduced via on-resin reductive amination to create a thioesterification device. | researchgate.net |

| Tryptophan Modification | 2-hydroxy-5-nitrobenzyl bromide | Reaction with peptide-bound tryptophanyl residues. | nih.gov |

Polymer Chemistry and Advanced Materials Science Applications

The reactive nature of this compound and its derivatives allows for their incorporation into polymeric structures to create advanced materials with specific functionalities. These applications primarily involve the modification of polymers to impart desired chemical or physical properties.

Use as a Monomer or Crosslinker in Polymerization Studies

Direct polymerization of this compound as a monomer or its use as a crosslinking agent in polymerization studies is not extensively documented in the reviewed literature. The primary route to functional polymers incorporating the 2-hydroxy-5-nitrobenzyl moiety is through the post-polymerization modification of existing polymer backbones or the polymerization of monomers that have been pre-functionalized with a related structure. This approach allows for precise control over the introduction of the functional group into the final material. mdpi.com

Synthesis of Functional Polymers and Resins with Defined Structures

A significant application in functional polymer synthesis is the use of the 2-hydroxy-5-nitrobenzyl group as a protecting group for diazeniumdiolates to create nitric oxide (NO)-releasing polymers. nih.gov In this strategy, O²-(2-hydroxy-5-nitrobenzyl)-substituted diazeniumdiolates are synthesized. These compounds exhibit enhanced thermal stability, a crucial property for material processing and storage. nih.gov

A lipophilic analogue of this functional group can be incorporated into hydrophobic polymers, such as polyurethane or poly(vinyl chloride). These formulations are designed to release nitric oxide at the polymer surface at rates comparable to those of the natural endothelium, the inner lining of blood vessels. The release of NO is critical for preventing thrombosis and improving the biocompatibility of blood-contacting medical devices. Polymers functionalized in this manner have demonstrated significantly enhanced biocompatibility in vivo. nih.gov This method represents a powerful strategy for developing advanced biomaterials for medical implants.

| Polymer Type | Functional Group | Application | Key Finding | Reference |

| Hydrophobic Polymers (e.g., Polyurethane) | O²-(2-hydroxy-5-nitrobenzyl)-substituted diazeniumdiolate | NO-releasing materials for enhanced biocompatibility of medical devices. | The functionalized polymer shows NO surface flux rates comparable to the natural endothelium and enhanced biocompatibility in vivo. | nih.gov |

Preparation of Photoactive or pH-Sensitive Materials

The 2-hydroxy-5-nitrobenzyl group is central to the development of pH-sensitive materials. nih.gov The NO-releasing polymers discussed previously function through a pH-dependent mechanism. The O²-(2-hydroxy-5-nitrobenzyl)-substituted diazeniumdiolates are stable but are designed to efficiently release nitric oxide in aqueous solutions at physiological pH (pH 7.4). nih.gov This pH-triggered release is a key feature of "smart" materials that can respond to their environment, making them suitable for targeted drug delivery or as coatings for medical implants where physiological pH serves as the trigger for therapeutic action. nih.govmdpi.com

While the direct photoactivity of polymers containing the 2-hydroxy-5-nitrobenzoyl group is not a primary focus in the available literature, structurally related nitrobenzyl compounds are well-known for their use as photocleavable linkers. For example, linkers based on 4,5-dimethoxy-2-nitrobenzaldehyde are used in templated NCL, where the ligated peptide can be released from its template by UV irradiation. nih.gov This suggests a potential, though not yet fully explored, avenue for creating photoactive materials based on the 2-hydroxy-5-nitrobenzyl scaffold.

Computational and Theoretical Investigations of 2 Hydroxy 5 Nitrobenzoyl Chloride

Electronic Structure and Molecular Orbital Theory Studies

Molecular Orbital (MO) theory is a fundamental framework for describing the electronic structure of molecules. unesp.br It posits that atomic orbitals combine to form molecular orbitals that extend over the entire molecule. The energies and distributions of these orbitals, particularly the frontier orbitals, are key to understanding a molecule's chemical behavior.

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. unesp.brwikipedia.org The HOMO is the orbital most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most capable of accepting electrons, acting as an electrophile. malayajournal.org The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org

For 2-Hydroxy-5-nitrobenzoyl chloride, the locations of the HOMO and LUMO are dictated by the electronic effects of its substituents. The hydroxyl (-OH) group is an electron-donating group, which tends to increase the energy of the HOMO and localize it on the aromatic ring. Conversely, the nitro (-NO₂) and benzoyl chloride (-COCl) groups are strongly electron-withdrawing, which lowers the energy of the LUMO and tends to localize it on the carbonyl carbon and the nitro-substituted ring.

The interaction between these frontier orbitals governs the molecule's reactivity. For instance, in a reaction with a nucleophile, the nucleophile's HOMO will interact with the LUMO of this compound. The regioselectivity of such reactions can be predicted by analyzing the locations where the LUMO has its largest coefficients. numberanalytics.com

Quantum chemical calculations, such as those using Density Functional Theory, can determine the energies of these orbitals and other reactivity descriptors.

Table 1: Calculated Reactivity Descriptors (Illustrative Example)

| Parameter | Value (Illustrative) | Significance |

|---|---|---|

| EHOMO | -7.8 eV | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. |

| ELUMO | -3.5 eV | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.3 eV | Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. malayajournal.org |

| Ionization Potential (I) | 7.8 eV | The energy required to remove an electron (approximated as -EHOMO). |

| Electron Affinity (A) | 3.5 eV | The energy released when an electron is added (approximated as -ELUMO). |

| Global Hardness (η) | 2.15 eV | Measures resistance to change in electron distribution; calculated as (I-A)/2. |

| Chemical Potential (μ) | -5.65 eV | The escaping tendency of electrons; calculated as -(I+A)/2. |

Note: The values in this table are illustrative, based on typical results for similar aromatic compounds, and represent the type of data generated in a DFT study.

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the total charge distribution of a molecule. researchgate.net They are invaluable for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-poor and susceptible to nucleophilic attack. malayajournal.orgresearchgate.net

In this compound, the MEP would show distinct regions of varying potential:

Positive Potential (Electrophilic Sites): A strong positive potential (deep blue) would be localized on the carbonyl carbon of the benzoyl chloride group, making it the primary site for nucleophilic attack. The hydrogen of the hydroxyl group would also exhibit a positive potential.

Negative Potential (Nucleophilic Sites): Negative potential (red) would be concentrated on the oxygen atoms of the nitro group, the hydroxyl oxygen, and the carbonyl oxygen. These sites are potential centers for electrophilic attack or for coordinating with Lewis acids.

The charge distribution analysis helps in understanding how different molecules would interact, providing a visual guide to its reactivity. researchgate.net

Density Functional Theory (DFT) has become a primary computational tool for investigating the mechanisms of organic reactions. osti.govrsc.org By calculating the energies of reactants, intermediates, transition states, and products, DFT can map out the entire potential energy surface of a reaction. researchgate.net

For this compound, DFT can be employed to study various reactions, such as nucleophilic acyl substitution at the carbonyl carbon. A typical DFT study would involve:

Optimizing the geometries of the reactants (e.g., this compound and a nucleophile).

Locating the transition state structure for the key bond-forming/bond-breaking steps.

Characterizing the transition state by ensuring it has exactly one imaginary frequency corresponding to the reaction coordinate.

Optimizing the geometry of any intermediates (like a tetrahedral intermediate) and the final products.

This process allows for the determination of activation barriers and reaction energies, providing a detailed, step-by-step understanding of the reaction mechanism. rsc.org However, the accuracy of DFT can be dependent on the chosen functional, and benchmarks against more accurate methods are sometimes necessary for complex reaction pathways. osti.gov

Reaction Pathway Modeling and Transition State Calculations

Modeling a complete reaction pathway involves identifying all elementary steps, including the transient, high-energy structures known as transition states that connect reactants, intermediates, and products. Transition state calculations are crucial for understanding reaction kinetics.

Activation Energy (Ea): This is the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate.

Reaction Energy (ΔErxn): This is the energy difference between the products and the reactants. A negative ΔErxn indicates an exothermic (thermodynamically favorable) reaction, while a positive value indicates an endothermic one.

By calculating these values for competing reaction pathways, chemists can predict which reaction is more likely to occur and under what conditions. For example, in a reaction of this compound with an amine, DFT could be used to calculate the energetics of the nucleophilic attack, proton transfer steps, and the departure of the leaving group.

Table 2: Hypothetical Energetic Data for Nucleophilic Acyl Substitution (Illustrative Example)

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| 1 | Reactants | 0.0 | This compound + Nucleophile |

| 2 | Transition State 1 (TS1) | +15.2 | Formation of the tetrahedral intermediate |

| 3 | Intermediate | -5.8 | Tetrahedral intermediate |

| 4 | Transition State 2 (TS2) | +12.5 | Collapse of intermediate, expulsion of Cl⁻ |

Note: This table provides a hypothetical reaction coordinate profile to illustrate the type of data generated from reaction pathway modeling.

Many chemical reactions can yield multiple isomeric products. Computational modeling is highly effective at explaining and predicting regioselectivity (where a reaction occurs) and stereoselectivity (the spatial arrangement of the product). rsc.orgnih.gov This is achieved by comparing the activation energies of the transition states leading to the different possible products. rsc.org The pathway with the lowest activation barrier will be the fastest and will therefore yield the major product. rsc.org

For this compound, these concepts are relevant in several potential scenarios:

Regioselectivity: In an electrophilic aromatic substitution reaction on the ring (though unlikely given the deactivating groups), calculations could determine the relative energies of transition states for attack at the different available carbon positions, predicting the preferred site of substitution.

Stereoselectivity: If this compound reacts with a chiral nucleophile, two diastereomeric products could form. By modeling the transition states for the formation of each diastereomer, DFT can predict which one will be favored. The origin of this selectivity is often traced to subtle differences in steric hindrance or stabilizing electronic interactions in the transition state structure. rsc.orgresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Preferred Conformations and Intramolecular Dynamics

No specific research detailing the preferred conformations or the intramolecular dynamics of this compound through computational methods such as Density Functional Theory (DFT) or molecular dynamics simulations was identified. Such studies would typically provide data on the dihedral angles between the phenyl ring and the acyl chloride and nitro functional groups, as well as the potential for intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen or the nitro group oxygen.

Intermolecular Interactions and Crystal Packing (Theoretical Aspects)

There is no available theoretical research on the intermolecular interactions and predicted crystal packing of this compound. A computational analysis would be required to understand the key intermolecular forces, such as hydrogen bonding involving the hydroxyl group, and π-π stacking interactions of the aromatic rings, which would govern the formation of its crystal lattice.

Advanced Spectroscopic and Analytical Methodologies in Research on 2 Hydroxy 5 Nitrobenzoyl Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologiesnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 2-Hydroxy-5-nitrobenzoyl chloride. Both one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques are employed to obtain a complete picture of the molecule's connectivity and spatial arrangement.

While one-dimensional NMR provides fundamental information, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for the unambiguous assignment of signals, especially in complex derivatives of this compound.

COSY (Correlation Spectroscopy): This 2D NMR experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecule. For this compound, a COSY spectrum would show correlations between the aromatic protons, confirming their positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the signals of protons directly attached to carbon atoms. This is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals.

A hypothetical analysis of a derivative, such as an ester of this compound, would utilize these techniques to confirm the esterification site and the structure of the added alkyl or aryl group.

Interactive Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| C1 | - | ~165.0 (C=O) | H3 → C1 |

| C2 | - | ~155.0 (C-OH) | H3 → C2 |

| C3 | ~7.20 (d) | ~120.0 | H3 → C1, C2, C4, C5 |

| C4 | ~8.25 (dd) | ~128.0 | H4 → C2, C3, C5, C6 |

| C5 | - | ~140.0 (C-NO₂) | H4, H6 → C5 |

| C6 | ~8.60 (d) | ~125.0 | H6 → C2, C4, C5 |

| OH | Variable | - | - |

Note: These are predicted values and may vary based on solvent and experimental conditions. 'd' denotes a doublet and 'dd' denotes a doublet of doublets.

The conformation of this compound, particularly the orientation of the hydroxyl and benzoyl chloride groups, can be influenced by the solvent and temperature. Advanced NMR studies that vary these parameters can provide insights into intramolecular hydrogen bonding and rotational barriers. For instance, the chemical shift of the hydroxyl proton is highly dependent on the solvent's hydrogen-bonding capability and the temperature. A downfield shift in a hydrogen-bond accepting solvent or at lower temperatures can indicate the presence of intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen of the benzoyl chloride.

Mass Spectrometry (MS) Applications in Reaction Monitoring and Product Identificationnih.govbldpharm.com

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This accuracy allows for the determination of the elemental formula of this compound and its derivatives, as the measured mass can be matched to a unique combination of atoms. This is a critical step in confirming the identity of a newly synthesized compound.

Interactive Table 2: Predicted HRMS Data for this compound

| Ion Formula | Calculated m/z | Observed m/z (Hypothetical) |

| [C₇H₄ClNO₄ + H]⁺ | 201.9849 | 201.9851 |

| [C₇H₄ClNO₄ + Na]⁺ | 223.9669 | 223.9672 |

In mass spectrometry, molecules are ionized and often break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve the loss of the chlorine atom, the carbonyl group (as CO), and the nitro group (as NO₂). Analyzing these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule. For example, the observation of a fragment corresponding to the loss of a chlorine radical followed by the loss of carbon monoxide would support the presence of the benzoyl chloride moiety.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysisnih.gov

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the functional groups present in a compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), nitro (N-O), and carbon-chlorine (C-Cl) functional groups. The position and shape of the O-H stretching band can also provide evidence for hydrogen bonding.

Raman Spectroscopy: Raman spectroscopy is also sensitive to the vibrations of functional groups. While the C=O stretch is typically strong in the IR spectrum, it is often weaker in the Raman spectrum. Conversely, the symmetric stretching of the nitro group and the vibrations of the aromatic ring are often strong in the Raman spectrum.

Interactive Table 3: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |

| O-H (hydroxyl) | ~3400-3200 (broad) | Weak | Stretching |

| C=O (carbonyl) | ~1750 | Weak | Stretching |

| N-O (nitro) | ~1520 (asymmetric), ~1340 (symmetric) | Strong (symmetric) | Stretching |

| C-Cl (acyl chloride) | ~800 | Moderate | Stretching |

| Aromatic C=C | ~1600, ~1480 | Strong | Stretching |

Vibrational Mode Assignment in Synthesized Compounds

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and FT-Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes. The assignment of these modes in this compound and its derivatives is fundamental to confirming its synthesis and understanding its structural characteristics. Although a dedicated vibrational analysis of this compound is not extensively reported, data from structurally similar compounds, such as 2-chloro-5-nitrobenzyl alcohol and 2-chloro-5-nitrobenzonitrile, offer valuable insights into the expected spectral features. nipne.roepa.govresearchgate.net

The key vibrational modes for this compound can be predicted based on its functional groups:

O-H Stretching: The hydroxyl group (-OH) is expected to exhibit a broad stretching vibration, typically in the range of 3200-3600 cm⁻¹. The exact position and shape of this band are sensitive to hydrogen bonding interactions.

C-H Stretching: The aromatic C-H stretching vibrations are anticipated to appear in the 3000-3100 cm⁻¹ region. nipne.ro

C=O Stretching: The carbonyl group (C=O) of the acyl chloride is a strong infrared absorber and is expected to show a sharp, intense band in the region of 1750-1800 cm⁻¹. This is a characteristic peak for acyl chlorides. wikipedia.org

NO₂ Stretching: The nitro group (-NO₂) will display two distinct stretching vibrations: an asymmetric stretch typically around 1500-1570 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹. esisresearch.org

C-Cl Stretching: The carbon-chlorine (C-Cl) stretching vibration is generally observed in the 600-800 cm⁻¹ region. nipne.ro

Aromatic C=C Stretching: The benzene ring will show several characteristic stretching vibrations in the 1400-1600 cm⁻¹ range.

Computational methods, such as Density Functional Theory (DFT), are often employed alongside experimental data to achieve a more precise assignment of vibrational modes. nipne.roepa.gov By calculating the theoretical vibrational frequencies, a direct comparison with the experimental FT-IR and FT-Raman spectra can be made, aiding in the definitive assignment of complex spectral features.

Table 1: Predicted Vibrational Frequencies for this compound Based on Analogous Compounds

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Compound(s) |

| -OH | Stretching | 3200-3600 | General |

| Aromatic C-H | Stretching | 3000-3100 | 2-chloro-5-nitrobenzyl alcohol nipne.ro |

| -COCl | C=O Stretching | 1750-1800 | Acetyl chloride wikipedia.org |

| -NO₂ | Asymmetric Stretching | 1500-1570 | 5-nitro-2-(4-nitrobenzyl) benzoxazole (B165842) esisresearch.org |

| -NO₂ | Symmetric Stretching | 1300-1370 | 5-nitro-2-(4-nitrobenzyl) benzoxazole esisresearch.org |

| Aromatic C=C | Stretching | 1400-1600 | General |

| -C-Cl | Stretching | 600-800 | 2-chloro-5-nitrobenzyl alcohol nipne.ro |

In-situ Reaction Monitoring using Spectroscopic Techniques

Real-time monitoring of chemical reactions provides invaluable information about reaction kinetics, mechanisms, and the formation of transient intermediates. For the synthesis involving this compound, in-situ spectroscopic techniques can be employed to track the progress of the reaction, ensuring optimal conditions and yields.

While simple techniques like thin-layer chromatography (TLC) can be used to monitor the disappearance of reactants and the appearance of products, more sophisticated spectroscopic methods offer continuous and detailed data. nih.gov For instance, in-situ FT-IR or Raman spectroscopy can be used to follow the formation of the acyl chloride from the corresponding carboxylic acid. The appearance of the characteristic C=O stretching band of the acyl chloride around 1750-1800 cm⁻¹ and the disappearance of the broad O-H and C=O bands of the carboxylic acid would be clear indicators of reaction progress.

Advanced techniques such as in-situ X-ray absorption spectroscopy (XAS) could, in principle, be applied to study the local electronic and geometric structure of atoms during the reaction. For example, in reactions involving metal catalysts and chloride ions, XAS can be used to probe the evolution of different chloride species (e.g., ionic, covalently bonded) in the reaction mixture, providing mechanistic insights. rsc.orgresearchgate.net Similarly, monitoring the synthesis of derivatives, such as selenoesters from acyl chlorides, can be followed in real-time to understand the reaction pathway and optimize conditions. researchgate.net

X-ray Crystallography of this compound Derivativesnih.govnih.gov

Single Crystal X-ray Diffraction for Absolute Configuration and Bond Parameters

Single crystal X-ray diffraction (SCXRD) allows for the precise measurement of bond lengths, bond angles, and torsion angles within a molecule. For a derivative like 2-hydroxy-5-nitrobenzamide, SCXRD analysis reveals a nearly planar benzene ring. nih.govresearchgate.net The nitro and amide groups are slightly twisted out of the plane of the benzene ring. nih.gov

A key feature often revealed by SCXRD is the presence of intramolecular hydrogen bonds. In 2-hydroxy-5-nitrobenzamide, an intramolecular O—H···O hydrogen bond is observed between the hydroxyl group and the carbonyl oxygen of the amide group, forming a stable six-membered ring motif known as an S(6) ring. nih.govresearchgate.net This type of interaction is highly probable in this compound as well, between the hydroxyl group and the carbonyl oxygen of the acyl chloride.

When dealing with chiral derivatives of this compound, SCXRD is the definitive method for determining the absolute configuration of stereogenic centers. By analyzing the anomalous scattering of X-rays, the true three-dimensional arrangement of atoms can be established. akjournals.com

Table 2: Selected Crystallographic Data for 2-Hydroxy-5-nitrobenzamide

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.7569 (9) |

| b (Å) | 8.3960 (13) |

| c (Å) | 11.704 (3) |

| β (°) | 95.165 (18) |

| Intramolecular H-bond | O—H···O |

| Data sourced from a study on 2-hydroxy-5-nitrobenzamide, a derivative of the title compound. nih.govresearchgate.net |

Solid-State Interactions and Crystal Engineering Studies

The packing of molecules in a crystal lattice is dictated by a variety of non-covalent interactions, including hydrogen bonds, π-π stacking, and van der Waals forces. Understanding these interactions is the domain of crystal engineering, which seeks to design and control the formation of crystalline materials with desired properties.

Chromatographic Methodologies for Purity Assessment and Separationnih.gov

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound and its derivatives, as well as for assessing the purity of synthesized batches.

High-Performance Liquid Chromatography (HPLC) Method Development for Complex Mixtures

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of organic compounds. The development of a robust HPLC method is crucial for quality control and for monitoring reactions involving this compound.

For the analysis of benzoyl chloride derivatives, reversed-phase HPLC (RP-HPLC) is commonly employed. In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase. A typical mobile phase for the separation of a related compound, 2-chloro-5-nitrobenzoyl chloride, consists of a mixture of acetonitrile (B52724) and water with an acidic modifier like phosphoric or formic acid. sielc.com The acidic modifier helps to suppress the ionization of any acidic or basic functional groups, leading to sharper peaks and better-defined retention times.

Detection is often achieved using a UV-Vis detector, as the aromatic ring and nitro group in this compound are strong chromophores. For more complex mixtures or for trace analysis, HPLC can be coupled with mass spectrometry (HPLC-MS) for enhanced sensitivity and specificity. nih.govnih.gov In some cases, derivatization with an agent like benzoyl chloride itself is used to improve the chromatographic properties and detectability of other analytes. akjournals.comresearchgate.net

Table 3: Exemplary HPLC Method Parameters for a Benzoyl Chloride Derivative

| Parameter | Condition |

| Column | Newcrom R1 (Reverse Phase) |

| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid |

| Detection | UV-Vis |

| Application | Separation and Purity Assessment |

| Based on a method for the closely related 2-chloro-5-nitrobenzoyl chloride. sielc.com |

The development of an HPLC method involves optimizing parameters such as the mobile phase composition (gradient or isocratic elution), flow rate, column temperature, and detector wavelength to achieve the desired separation with good resolution, peak shape, and analysis time.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components and Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS is primarily employed to detect and identify volatile impurities that may be present from its synthesis or degradation. These can include residual solvents, unreacted starting materials, and by-products.

The analysis by GC-MS involves vaporizing the sample and separating its components on a chromatographic column. The separated components then enter a mass spectrometer, which ionizes them and detects the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification. While the direct GC analysis of the highly reactive this compound can be challenging due to its thermal lability and reactivity, it is an effective method for assessing the purity of its precursors and certain stable derivatives. nsf.govacs.org

Research on the synthesis of related compounds, such as 2-hydroxy-5-nitrobenzyl chloride, indicates potential impurities stemming from starting materials like p-nitrophenol and solvents like benzene. orgsyn.org The synthesis of aroylbenzofurans using benzoyl chloride derivatives also points to the utility of GC-MS in analyzing complex reaction mixtures and distinguishing between isomers, a common challenge in Friedel-Crafts acylation reactions. researchgate.net For instance, a typical GC-MS method for analyzing related compounds might involve a temperature program ramping up to 300°C or higher to ensure the elution of all components. researchgate.net

Table 1: Potential Volatile Impurities in this compound Analysis by GC-MS

| Compound Name | Potential Origin | Role in Analysis |

| p-Nitrophenol | Unreacted starting material | Purity assessment |

| Benzene | Residual solvent from purification | Contaminant monitoring |

| Toluene (B28343) | Reaction or purification solvent | Contaminant monitoring |

| Thionyl chloride | Excess reagent from synthesis | Impurity detection |

| Dichloromethane | Reaction solvent | Contaminant monitoring |

This table is generated based on common synthetic routes and purification steps for related benzoyl chlorides. orgsyn.orgresearchgate.net

Spectrophotometric Methods for Functional Group Analysisresearchgate.net

Spectrophotometric methods offer a rapid and cost-effective means for the quantitative analysis of specific functional groups. These techniques are based on the principle that chemical species absorb light at specific wavelengths. For this compound and its derivatives, these methods are particularly useful for analyzing the hydroxyl (-OH) and nitro (-NO2) groups, which are strong chromophores.

The hydroxyl group of this compound is a key functional group that participates in derivatization reactions. The quantitative analysis of this hydroxyl group in its derivatives is crucial. While the primary compound itself contains a hydroxyl group, its reactivity is often harnessed by reacting it with other molecules. Conversely, the acyl chloride group can be used to "tag" other hydroxyl-containing analytes. sigmaaldrich.com

The principle of analysis often involves a chemical reaction that leads to a color change or a change in absorbance at a specific wavelength, which can be measured by a spectrophotometer. For instance, the reaction of the phenolic hydroxyl group can be monitored. Furthermore, derivatization of the hydroxyl group with another chromophoric reagent can be used to quantify the extent of reaction or the purity of a sample. The reaction of benzoyl chlorides with hydroxyl groups to form esters is a well-established chemical transformation that alters the electronic properties, and thus the UV-Vis spectrum, of the molecule. sigmaaldrich.com

Derivatization is a key strategy in analytical chemistry to enhance the detectability of analytes. This compound, and related compounds like 4-nitrobenzoyl chloride, can themselves be used as derivatizing agents for other molecules that lack a strong chromophore, such as alcohols and amines. nih.govnih.gov The introduction of the nitrobenzoyl moiety provides a strong UV-absorbing tag, enabling sensitive detection and quantification via HPLC-UV or spectrophotometry. nih.gov

The development of such assays involves optimizing reaction conditions (e.g., pH, solvent, temperature, and catalyst) to ensure a complete and specific reaction between the derivatizing agent and the target analyte. acs.orgnih.gov The resulting derivative exhibits a distinct absorbance maximum, which can be used to construct a calibration curve for quantitative analysis. This approach is widely used for the analysis of various compounds, including polyhydric alcohols and metabolites in biological samples. nsf.govnih.gov

Table 2: Principles of Derivatization-Based Spectrophotometric Assays

| Step | Description | Rationale |

| Derivatization | Reaction of an analyte (e.g., an alcohol or amine) with a derivatizing agent like a nitrobenzoyl chloride. | Introduces a chromophore (the nitrobenzoyl group) into the analyte molecule. nih.govnih.gov |

| Wavelength Selection | Identification of the wavelength of maximum absorbance (λmax) for the resulting derivative. | Ensures maximum sensitivity and adherence to the Beer-Lambert law for quantification. |

| Calibration | Preparation of a series of standards with known concentrations of the analyte, followed by derivatization and measurement of their absorbance. | Creates a calibration curve (absorbance vs. concentration) to quantify unknown samples. |

| Sample Analysis | The unknown sample is derivatized and its absorbance is measured under the same conditions as the standards. | The concentration of the analyte in the sample is determined by interpolation from the calibration curve. |

Future Research Trajectories and Emerging Opportunities for 2 Hydroxy 5 Nitrobenzoyl Chloride

Exploration of Novel Catalytic Systems for its Selective Derivatization

The selective functionalization of 2-Hydroxy-5-nitrobenzoyl chloride is paramount to unlocking its full potential. Future research is poised to explore innovative catalytic systems to achieve high selectivity and efficiency in its derivatization reactions. A key area of interest lies in the application of phase-transfer catalysis (PTC). PTC has proven effective in the synthesis of related compounds, such as p-nitrobenzoyl chloride, by facilitating reactions between reactants in different phases. acs.orggoogle.com Research into the use of various phase-transfer catalysts, like quaternary ammonium (B1175870) salts or polyethylene (B3416737) glycols, could lead to milder reaction conditions, improved yields, and enhanced selectivity in the reactions of this compound. acs.orggoogle.comphasetransfer.comkyushu-u.ac.jp

Furthermore, the development of organocatalysis for the selective functionalization of the phenolic hydroxyl group or for directing reactions at the acyl chloride moiety presents another exciting avenue. Organocatalysts could offer a metal-free and environmentally benign alternative to traditional catalysts, potentially leading to the synthesis of novel derivatives with unique properties. The investigation of different catalyst classes, such as chiral amines or phosphines, could enable enantioselective transformations, which is of particular importance in the synthesis of biologically active molecules.

Development of Continuous Flow Chemistry Approaches for Synthesis and Reactions

The synthesis and subsequent reactions of this compound can benefit significantly from the adoption of continuous flow chemistry. Flow chemistry offers numerous advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, precise control over reaction parameters, and the potential for seamless integration of reaction and purification steps. beilstein-journals.orgnih.govacs.orgresearchgate.netcorning.comresearchgate.net

| Reaction Step | Batch Processing Challenges | Continuous Flow Advantages |

| Nitration of Phenol (B47542) | Highly exothermic, risk of thermal runaway, formation of isomers. researchgate.net | Excellent heat transfer, precise temperature control, improved safety, higher selectivity. beilstein-journals.orgnih.govcorning.com |

| Acyl Chloride Synthesis | Handling of hazardous reagents (e.g., thionyl chloride), potential for side reactions. orgsyn.org | In-situ generation and immediate use of hazardous reagents, enhanced safety, controlled stoichiometry. acs.orgresearchgate.net |

| Derivatization Reactions | Potential for side reactions due to the presence of multiple reactive sites. | Precise control of residence time and stoichiometry, enabling selective reactions. |

Table 1: Comparison of Batch vs. Continuous Flow Processing for this compound Synthesis and Derivatization

Integration into Supramolecular Chemistry and Self-Assembly Research

The structural features of this compound and its derivatives make them excellent candidates for integration into the field of supramolecular chemistry and self-assembly. The presence of hydrogen bond donors (hydroxyl group) and acceptors (nitro group, carbonyl group), coupled with the aromatic ring capable of π-π stacking interactions, provides the necessary functionalities for the construction of well-defined supramolecular architectures. nih.govnso-journal.orgresearchgate.netmdpi.comnih.govuni-muenster.de